molecular formula C12H14O B14165934 tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one CAS No. 33163-94-9

tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one

Cat. No.: B14165934
CAS No.: 33163-94-9
M. Wt: 174.24 g/mol
InChI Key: AWDQKLULSIAWOR-UHFFFAOYSA-N
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Description

Tetracyclo[62113,602,7]dodec-9-en-4-one is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one can be synthesized through a series of reactions involving cyclopentadiene and stereochemically pure bicyclo[2.2.1]hept-2-ene-exo-4-carbonitrile . The reaction typically involves the Diels-Alder reaction, which forms the tetracyclic structure. The resulting compound, tetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carbonitrile, can then be reduced using lithium aluminum hydride to yield the desired product .

Industrial Production Methods

While specific industrial production methods for tetracyclo[62113,6

Chemical Reactions Analysis

Types of Reactions

Tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it undergoes, such as oxidation, reduction, and substitution.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its tetracyclic structure, which imparts distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and research .

Properties

IUPAC Name

tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-10-5-8-4-9(10)12-7-2-1-6(3-7)11(8)12/h1-2,6-9,11-12H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDQKLULSIAWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)C1C3C2C4CC3C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00954791
Record name 3,4,4a,5,8,8a-Hexahydro-1,4:5,8-dimethanonaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00954791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92841-69-5, 33163-94-9
Record name 3,4,4a,5,8,8a-Hexahydro-1,4:5,8-dimethanonaphthalen-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92841-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4:5,8-Dimethanonaphthalen-2(1H)-one, 3,4,4a,5,8,8a-hexahydro-, (1alpha,4alpha,4abeta,5beta,8beta,8abeta)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033163949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,4a,5,8,8a-Hexahydro-1,4:5,8-dimethanonaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00954791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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